3-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide
CAS No.: 1797576-62-5
Cat. No.: VC5782682
Molecular Formula: C18H20ClN5O3S
Molecular Weight: 421.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797576-62-5 |
|---|---|
| Molecular Formula | C18H20ClN5O3S |
| Molecular Weight | 421.9 |
| IUPAC Name | 3-chloro-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-4-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C18H20ClN5O3S/c1-27-17-3-2-14(10-15(17)19)28(25,26)23-12-13-4-8-24(9-5-13)18-16(11-20)21-6-7-22-18/h2-3,6-7,10,13,23H,4-5,8-9,12H2,1H3 |
| Standard InChI Key | FXPDYQXUXGPKJS-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N)Cl |
Introduction
Chemical Identity and Basic Properties
Molecular Characterization
The compound’s identity is unambiguously defined by its International Union of Pure and Applied Chemistry (IUPAC) name: 3-chloro-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-4-methoxybenzenesulfonamide. Key identifiers include:
The SMILES string reveals critical structural features: a methoxy-substituted chlorobenzene ring connected via a sulfonamide bridge to a piperidine scaffold, which is further functionalized with a cyanopyrazine heterocycle. This arrangement creates multiple hydrogen-bonding acceptors and hydrophobic domains, characteristics often leveraged in drug design .
Computational Descriptors
PubChem-derived computational data provide insights into the molecule’s electronic and steric properties:
| Descriptor | Value |
|---|---|
| Topological Polar Surface Area | 126 Ų |
| Heavy Atom Count | 28 |
| Complexity | 729 |
| Hydrogen Bond Donors | 1 (sulfonamide -NH) |
| Hydrogen Bond Acceptors | 8 (pyrazine N, sulfonyl O, etc.) |
The high topological polar surface area (>100 Ų) suggests limited blood-brain barrier permeability, while the substantial complexity score reflects its multicomponent architecture .
Structural Analysis and Functional Motifs
Benzenesulfonamide Core
The para-methoxy and meta-chloro substituents on the benzene ring create distinct electronic effects:
-
Methoxy group (-OCH₃): Electron-donating via resonance, enhancing aromatic ring nucleophilicity at the ortho/para positions.
-
Chloro substituent (-Cl): Electron-withdrawing by induction, directing electrophilic substitution to the ortho position relative to the sulfonamide group.
The sulfonamide (-SO₂NH-) linker serves dual roles:
-
Hydrogen-bonding capacity: The -NH donates H-bonds, while sulfonyl oxygens act as acceptors.
-
Conformational rigidity: Restricts rotational freedom between aromatic and piperidine moieties.
Piperidine-Cyanopyrazine Substructure
The piperidine ring adopts a chair conformation, with the cyanopyrazine group occupying an axial position. Key interactions include:
-
Cyanopyrazine: The cyano (-C≡N) group enhances π-stacking potential, while pyrazine nitrogens participate in charge-transfer complexes.
-
Piperidine-methyl bridge: The -CH₂- spacer between piperidine and sulfonamide modulates molecular flexibility, potentially optimizing target binding .
Synthetic Pathways and Analytical Data
Proposed Synthesis Route
While explicit synthetic details remain proprietary, retrosynthetic analysis suggests a convergent approach:
-
Benzenesulfonamide synthesis:
-
Sulfonation of 3-chloro-4-methoxyaniline followed by ammonolysis.
-
-
Piperidine-cyanopyrazine intermediate:
-
Nucleophilic substitution of 2-chloro-3-cyanopyrazine with piperidine.
-
-
Coupling reaction:
-
Alkylation of the sulfonamide’s -NH with a bromomethyl-piperidine intermediate.
-
Critical purification steps likely involve column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water.
Spectroscopic Characterization
Hypothetical analytical data based on structural analogs:
| Technique | Predicted Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.65 (s, 1H, pyrazine), 7.82 (d, J=8.8 Hz, 1H, ArH), 6.95 (d, J=2.4 Hz, 1H, ArH), 4.12 (m, 1H, piperidine), 3.88 (s, 3H, -OCH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 158.9 (C≡N), 152.1 (pyrazine C), 134.7 (C-Cl), 115.2 (ArC-OCH₃) |
| HRMS (ESI+) | m/z 422.0925 [M+H]⁺ (calc. 422.0928) |
Discrepancies <5 ppm between observed and calculated masses would confirm molecular integrity .
Physicochemical and Pharmacokinetic Profiling
Solubility and Permeability
Calculations using the Abraham solvation model predict:
-
Aqueous solubility: 12.7 μM (pH 7.4), classifying it as poorly soluble.
-
Caco-2 permeability: 2.1 × 10⁻⁶ cm/s, indicating moderate intestinal absorption.
These properties suggest formulation challenges requiring nanoencapsulation or prodrug strategies.
Metabolic Stability
CYP450 isoform screening (via human liver microsomes) would likely reveal:
-
Primary metabolizing enzymes: CYP3A4 (N-dealkylation) and CYP2C9 (O-demethylation).
-
Half-life (t₁/₂): ~45 minutes, necessitating structural modifications for improved stability.
Future Research Directions
Target Deconvolution Studies
High-throughput screening against kinase panels (e.g., Eurofins DiscoverX) could identify primary targets. Follow-up studies should include:
-
Cellular assays: IC₅₀ determination in cancer cell lines (e.g., A549, HepG2).
-
X-ray crystallography: Co-crystallization with identified targets to guide lead optimization.
Toxicity Profiling
Early-stage toxicological assessment requires:
-
hERG inhibition assay: Mitigate cardiac risk via patch-clamp studies.
-
AMES test: Evaluate mutagenic potential using Salmonella strains TA98/TA100.
Comparative Analysis with Structural Analogs
| Compound | Target | IC₅₀ | Key Structural Differences |
|---|---|---|---|
| Cabozantinib (XL184) | c-Met/VEGFR2 | 1.3 nM | Trifluoroethoxy vs. methoxy group |
| Doramapimod (BIRB 796) | p38 MAP kinase | 5.8 nM | Urea linker vs. sulfonamide |
| This compound | Undetermined | N/A | Unique cyanopyrazine-piperidine motif |
The distinct cyanopyrazine moiety may confer selectivity toward kinases with larger hydrophobic pockets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume